N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide
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Overview
Description
N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide: is a complex organic compound featuring a boron-containing dioxaborolane ring attached to a pyridine ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide typically involves the following steps:
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Formation of the Dioxaborolane Ring: : The dioxaborolane ring is synthesized by reacting pinacol with boronic acid derivatives under anhydrous conditions. This reaction is usually catalyzed by a base such as potassium carbonate.
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Coupling with Pyridine Derivative: : The dioxaborolane intermediate is then coupled with a pyridine derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step requires a palladium catalyst, a base (e.g., potassium phosphate), and a solvent like toluene or ethanol.
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Acetylation: : The final step involves the acetylation of the pyridine derivative to introduce the acetamide group. This is typically achieved using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Scaling up the reactions requires careful optimization of temperature, pressure, and reaction times to ensure high yield and purity.
Purification: Industrial methods often include advanced purification techniques such as recrystallization, chromatography, and distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borate esters.
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Reduction: : Reduction reactions can target the pyridine ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Boronic acids, borate esters.
Reduction: Amines, reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound is used as a ligand in various catalytic processes, including cross-coupling reactions.
Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology
Bioconjugation: The compound can be used to label biomolecules due to its boron-containing moiety, which can form reversible covalent bonds with diols and other functional groups.
Medicine
Drug Development: It is explored as a potential pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
Materials Science: The compound is investigated for its potential use in the development of new materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide exerts its effects depends on its application:
Catalysis: As a ligand, it coordinates with metal centers to facilitate various catalytic reactions.
Bioconjugation: The boron moiety forms reversible covalent bonds with diols, enabling the labeling and detection of biomolecules.
Drug Development: It interacts with specific molecular targets, such as enzymes or receptors, to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Uniqueness
N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide is unique due to its combination of a boron-containing dioxaborolane ring, a pyridine ring, and an acetamide group. This unique structure imparts specific reactivity and binding properties, making it valuable in various applications, particularly in catalysis and drug development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O3/c1-9(17)16-11-8-10(6-7-15-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSZMGQQXZXQKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678208 |
Source
|
Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220220-21-2 |
Source
|
Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220220-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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